1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine
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Overview
Description
1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, leading to the suppression of disease progression.
Biochemical and Physiological Effects:
Studies have shown that 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine in lab experiments include its high potency and selectivity towards certain enzymes and receptors. However, its limitations include its low solubility in water and poor bioavailability.
Future Directions
There are several future directions for research on 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine. These include further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient delivery methods for improved bioavailability. Additionally, research can focus on exploring its potential applications in other diseases and disorders.
In conclusion, 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine is a promising compound with potential therapeutic applications in various diseases. Its extensive scientific research has shed light on its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research can further explore its potential applications and optimize its synthesis and delivery methods for improved efficacy.
Synthesis Methods
The synthesis of 1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine involves the reaction of piperazine with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. The resulting product is then treated with phenylhydrazine and acetic acid to yield the final compound.
Scientific Research Applications
1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
1-phenyl-4-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5/c1-3-8-21(9-4-1)25-22(18-26-27-25)19-28-13-7-12-24(20-28)30-16-14-29(15-17-30)23-10-5-2-6-11-23/h1-6,8-11,18,24H,7,12-17,19-20H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWUGSJUQPQBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(NN=C2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-[1-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]piperazine |
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